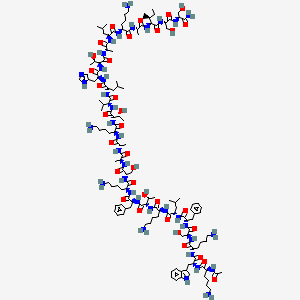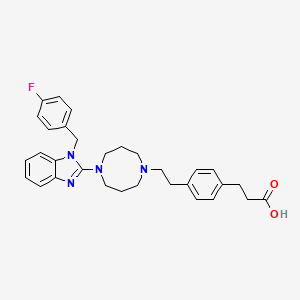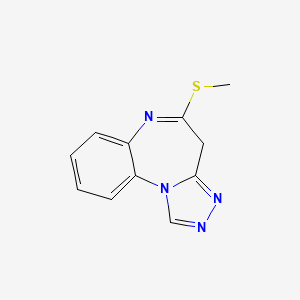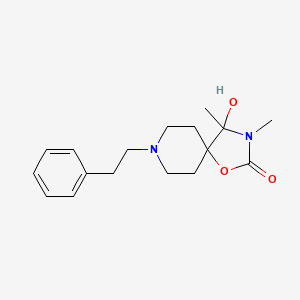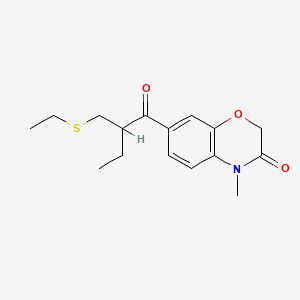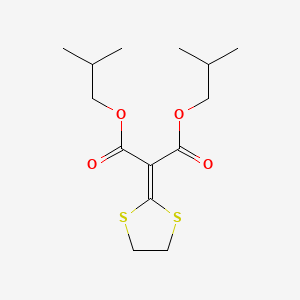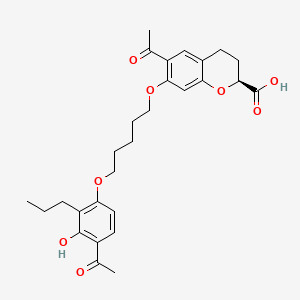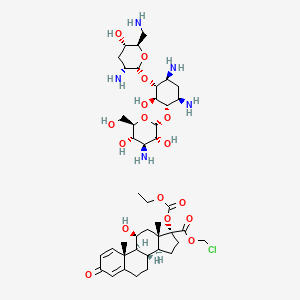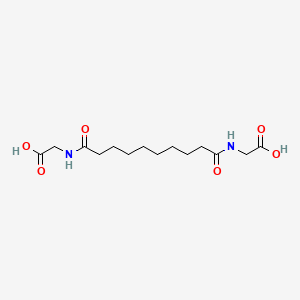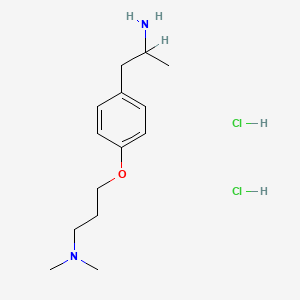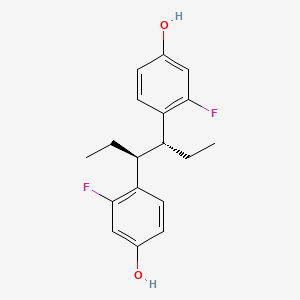
Phenol, 4,4'-(1,2-diethylethylene)bis(3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) is a synthetic organic compound characterized by the presence of phenolic groups and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the starting materials, which include phenol derivatives and fluorinated compounds. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Nucleophilic aromatic substitution is a common reaction, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) can be compared with other similar compounds such as:
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonates and epoxy resins.
Phenol, 4,4’-(1-methylethylidene)bis[2-fluoro-]: Another fluorinated phenol derivative with similar chemical properties.
Propiedades
Número CAS |
85720-49-6 |
|---|---|
Fórmula molecular |
C18H20F2O2 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
3-fluoro-4-[(3S,4R)-4-(2-fluoro-4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H20F2O2/c1-3-13(15-7-5-11(21)9-17(15)19)14(4-2)16-8-6-12(22)10-18(16)20/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+ |
Clave InChI |
WMMQBWOPQZTKIL-OKILXGFUSA-N |
SMILES isomérico |
CC[C@H](C1=C(C=C(C=C1)O)F)[C@@H](CC)C2=C(C=C(C=C2)O)F |
SMILES canónico |
CCC(C1=C(C=C(C=C1)O)F)C(CC)C2=C(C=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


